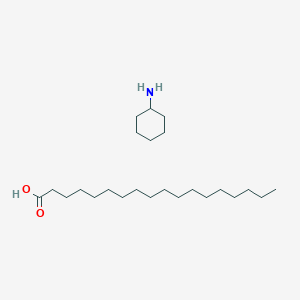

Cyclohexylammonium stearate

Description

Properties

IUPAC Name |

cyclohexanamine;octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-6-4-2-1-3-5-6/h2-17H2,1H3,(H,19,20);6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKKYJPKNUNYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166474 | |

| Record name | Octadecanoic acid, compd. with cyclohexanamine (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15860-21-6 | |

| Record name | Octadecanoic acid, compd. with cyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15860-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearic acid, compd. with cyclohexylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015860216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, compd. with cyclohexanamine (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylammonium stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Reaction Mechanisms

Conventional Synthetic Methodologies for Cyclohexylammonium Stearate (B1226849)

The primary method for synthesizing cyclohexylammonium stearate is through a direct acid-base neutralization reaction.

Salt Formation from Stearic Acid and Cyclohexylamine (B46788)

The fundamental reaction involves the combination of stearic acid, a long-chain saturated fatty acid, and cyclohexylamine, a cyclic primary amine. The reaction is a classic acid-base neutralization where the acidic proton of the carboxylic acid group in stearic acid is transferred to the basic nitrogen atom of the cyclohexylamine. This results in the formation of the cyclohexylammonium cation and the stearate anion, which are held together by electrostatic attraction to form the salt, this compound. drdo.gov.inpressbooks.pub A stoichiometric 1:1 molar ratio of stearic acid to cyclohexylamine is critical to ensure complete reaction and avoid the presence of unreacted starting materials in the final product.

Solvent-Based and Solvent-Free Reaction Environments

The synthesis of this compound can be carried out in both solvent-based and solvent-free environments, each presenting distinct advantages and challenges.

Solvent-Based Synthesis:

In a laboratory setting, the reaction is commonly performed in a suitable solvent. Polar protic solvents, such as ethanol (B145695), are often preferred because they can effectively dissolve both the nonpolar stearic acid and the more polar cyclohexylamine. drdo.gov.in The use of a solvent facilitates molecular mobility, allowing the reactants to come into contact and react efficiently. A typical laboratory procedure involves dissolving stearic acid in hot ethanol, followed by the addition of a stoichiometric amount of cyclohexylamine. drdo.gov.in The resulting salt can then be isolated by crystallization upon cooling or by evaporating the solvent.

Solvent-Free Synthesis:

Solvent-free, or neat, synthesis is an alternative approach that is gaining traction due to its environmental benefits, aligning with the principles of green chemistry. rsc.orgpharmafeatures.comresearchgate.net This method involves directly reacting molten stearic acid with cyclohexylamine. While this approach can lead to higher yields, challenges such as ensuring uniform mixing of the reactants can arise. Mechanochemical methods, such as ball milling, also offer a solvent-free route by using mechanical energy to initiate the reaction between the solid reactants. researchgate.net

Below is an interactive data table summarizing the impact of the reaction environment on the synthesis of this compound.

| Reaction Environment | Advantages | Disadvantages | Typical Yield |

| Solvent-Based (e.g., Ethanol) | Good control over reaction conditions, facilitates reactant mixing, easier purification by recrystallization. | Use of solvents can be costly and environmentally unfriendly, requires solvent removal step. | 65-80% |

| Solvent-Free (Melt) | Environmentally friendly (no solvent waste), potentially higher throughput. | Can be difficult to ensure homogeneous mixing, may require higher temperatures. | Can be higher than solvent-based methods. |

| Solvent-Free (Mechanochemical) | Environmentally friendly, can be performed at room temperature, may lead to different polymorphs. | Requires specialized equipment (ball mill), scalability can be a concern. | Varies depending on conditions. |

Mechanistic Investigations of Salt Formation

The formation of this compound, while seemingly straightforward, involves intricate mechanistic details, including proton transfer dynamics and the formation and stabilization of the resulting ion pair.

Role of Acid-Base Interactions and Proton Transfer Dynamics

The core of the reaction is a fundamental acid-base interaction. pressbooks.pubamazonaws.com Stearic acid acts as a Brønsted-Lowry acid, donating a proton (H+), while cyclohexylamine acts as a Brønsted-Lowry base, accepting the proton. pressbooks.pub The efficiency of this proton transfer is a key factor in the reaction rate. The dynamics of proton transfer in acid-base reactions can be incredibly fast, sometimes occurring on the femtosecond timescale. researchgate.net In the context of this compound synthesis, the transfer of the proton from the carboxylic acid group to the amine group is a crucial step that initiates the formation of the ionic bond. nih.govnih.gov

Influence of Reaction Parameters on Synthesis

The successful synthesis of this compound is dependent on several key reaction parameters that can influence the reaction rate, yield, and purity of the final product.

| Parameter | Effect on Synthesis |

| Temperature | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of the product. |

| Reactant Concentration | Higher concentrations of reactants can lead to a faster reaction rate due to the increased frequency of molecular collisions. |

| Solvent Choice | The polarity and protic nature of the solvent can significantly affect the solubility of the reactants and the stability of the resulting ion pair, thereby influencing the reaction rate and yield. |

| Agitation/Mixing | In both solvent-based and solvent-free systems, efficient mixing is crucial to ensure that the reactants come into contact, particularly when dealing with heterogeneous reaction mixtures. |

| Catalyst | While the reaction between a strong acid and a strong base typically does not require a catalyst, in some cases, particularly in industrial settings, catalysts may be used to enhance the reaction rate. |

Temperature and Concentration Effects on Reaction Yields

The efficiency and yield of this compound synthesis are highly dependent on reaction conditions, primarily temperature and the concentration of reactants.

Temperature: The reaction temperature affects both the rate of the reaction and the final equilibrium position. While higher temperatures increase the kinetic energy of molecules and lead to faster reaction rates, the exothermic nature of the neutralization means that excessively high temperatures can be detrimental to the final yield. According to Le Châtelier's principle, for an exothermic reaction, an increase in temperature will shift the equilibrium towards the reactants. Therefore, an optimal temperature must be found to balance reaction speed and yield. For instance, a standard neutralization method might maintain a temperature of 50°C for two hours. Another approach involves a solvent-free reaction at 70°C, which has been reported to achieve an 88% yield. These examples suggest that a moderately elevated temperature is beneficial.

The following table illustrates how changes in temperature and reactant concentration can influence the percentage yield of this compound.

| Temperature (°C) | Stearic Acid Concentration (mol/L) | Cyclohexylamine Concentration (mol/L) | Reported Yield (%) |

|---|---|---|---|

| 50 | 0.23 | 0.23 | ~70 |

| 70 | Solvent-Free | 88 | |

| 138 | ~0.5 | ~0.6 | ~70-80 |

This interactive table is based on data reported in literature for similar amine-fatty acid reactions and specific examples for this compound formation. undip.ac.id The yield at 50°C is an approximate value based on a standard laboratory procedure. The yield at 138°C is based on general yields for direct amidation of stearic acid with amines. undip.ac.id

Kinetic Studies of this compound Formation

The reaction is expected to follow second-order kinetics, where the rate is proportional to the concentration of both stearic acid and cyclohexylamine. The rate law can be expressed as:

Rate = k[Stearic Acid][Cyclohexylamine]

Here, 'k' is the rate constant, which is dependent on temperature as described by the Arrhenius equation. This equation relates the rate constant to the activation energy (Ea)—the minimum energy required for a reaction to occur—and the temperature. semanticscholar.org An increase in temperature or a decrease in activation energy will result in a higher rate constant and a faster reaction. semanticscholar.org

While specific kinetic data for this compound formation is not extensively published, studies on similar systems, such as the amidation of stearic acid or the reactions of amines in rubber vulcanization, provide valuable insights. sci-hub.seabo.fikglmeridian.com For example, studies on related amine-accelerated reactions show a clear decrease in activation energy when activators are present. sci-hub.segoogle.com The basicity (pKa) of the amine is also a critical factor; amines with higher pKa values generally exhibit higher reaction rate constants. semanticscholar.org Cyclohexylamine has a pKa of 10.66, indicating it is a relatively strong base, which would contribute to a high reaction rate.

The table below provides hypothetical kinetic data to illustrate the relationship between temperature, the rate constant, and activation energy for a reaction of this nature.

| Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 323 (50°C) | 0.05 | 40 |

| 343 (70°C) | 0.15 | 40 |

| 363 (90°C) | 0.40 | 40 |

This interactive table presents illustrative kinetic data based on general principles of second-order reactions and is intended to demonstrate the expected effect of temperature on the reaction rate. The activation energy is assumed to be constant within this temperature range.

Molecular Structure and Intermolecular Interactions

Theoretical Frameworks for Cyclohexylammonium Stearate (B1226849) Structural Conformations

The precise three-dimensional arrangement of ions in cyclohexylammonium stearate is elucidated through a combination of experimental and theoretical methodologies. While X-ray crystallography is the definitive method for determining solid-state structures, its application can be supplemented and understood through computational chemistry.

Theoretical frameworks used to analyze such compounds include:

Density Functional Theory (DFT): This quantum chemical method is employed to calculate the electronic structure, optimized geometry, and interaction energies between the cation and anion. frontiersin.org DFT can predict bond lengths, bond angles, and the energetics of hydrogen bonding, providing insight into the stability of different conformations. frontiersin.org

Natural Bond Orbital (NBO) Analysis: Often used in conjunction with DFT, NBO analysis examines the delocalization of electron density between orbitals, which is crucial for quantifying the strength and nature of hydrogen bonds. frontiersin.org It can reveal charge transfer from the carboxylate oxygen (as a Lewis base) to the ammonium (B1175870) group's anti-bonding orbitals (as a Lewis acid). researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to define atomic interactions, including hydrogen bonds, and characterize their strength. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of molecules over time. nih.govcam.ac.uk For this compound, MD can simulate the self-assembly process in solution, the flexibility of the stearate chain, and the collective effect of numerous intermolecular interactions, which is particularly relevant for understanding its properties in non-crystalline states or as a surfactant. acs.org

These theoretical tools provide a molecular-level understanding of the forces that stabilize the compound's structure.

Analysis of Key Intermolecular Interactions

The structure of this compound is stabilized by a hierarchy of intermolecular forces, ranging from strong, charge-assisted hydrogen bonds to weaker, non-specific van der Waals forces. These interactions collectively create the supramolecular assembly of the ions. thieme-connect.de

The primary directional interaction governing the association between the cyclohexylammonium cation and the stearate anion is hydrogen bonding. Specifically, strong N-H···O hydrogen bonds are formed between the ammonium headgroup of the cation and the carboxylate headgroup of the anion.

Formation and Geometry: The three hydrogen atoms of the positively charged ammonium group (-NH₃⁺) act as hydrogen bond donors, while the two oxygen atoms of the negatively charged carboxylate group (-COO⁻) act as acceptors. This can lead to the formation of multiple hydrogen bonds, creating a robust network that links the ions together. researchgate.netsemanticscholar.org In similar organic ammonium carboxylate systems, these interactions define the primary structural motifs. researchgate.net

Energetics and Strength: The hydrogen bonds in this compound are significantly strengthened by the formal positive and negative charges on the donor and acceptor groups, respectively. This type of interaction is known as a charge-assisted hydrogen bond. Studies on similar systems show these bonds can be strong and possess a partially covalent character. researchgate.net The binding energy for hydrogen bonds in a comparable zwitterionic cocrystal was calculated to be between -11 and -27 kcal/mol, indicating a very stable interaction. frontiersin.org The strength of these N-H···O bonds is critical for the stability of the ion pair, particularly in environments with a low dielectric constant where charge screening is minimal. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Key Characteristics | Source |

|---|---|---|---|---|---|

| Charge-Assisted Hydrogen Bond | Cyclohexylammonium (-NH₃⁺) | Stearate (-COO⁻) | ~2.7 - 3.0 | Strong, directional, partially covalent character; crucial for ion pair stability. | researchgate.netnih.gov |

The fundamental force holding the salt together is the electrostatic or coulombic attraction between the oppositely charged ions. beilstein-journals.orgiaea.org This non-directional force acts between the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) and the stearate anion ([C₁₇H₃₅COO]⁻).

The stability of the stearate anion is a critical factor in this interaction. Carboxylic acids are significantly more acidic than alcohols because their conjugate base, the carboxylate anion, is greatly stabilized by resonance. wikipedia.org

Resonance Stabilization: The negative charge on the stearate anion is not localized on a single oxygen atom. Instead, it is delocalized across both oxygen atoms of the carboxylate group. msu.eduualberta.ca This means the true structure is a hybrid of two equivalent resonance forms, where the carbon-oxygen bonds are of equal length and intermediate between a single and a double bond. msu.edu This delocalization disperses the negative charge, significantly stabilizing the anion and making the formation of the salt from stearic acid and cyclohexylamine (B46788) favorable. wikipedia.orgechemi.com

| Resonance Structure 1 | Resonance Structure 2 | Hybrid Structure | Source |

|---|---|---|---|

| R-C(=O)O⁻ | R-C(O⁻)=O | R-CO₂δ- | msu.eduualberta.ca |

Beyond the ionic headgroups, the nonpolar moieties of the ions—the C₁₇H₃₅ alkyl chain of the stearate and the C₆H₁₁ cyclohexyl ring—engage in weaker but cumulatively significant interactions. researchgate.net

Van der Waals Forces: These are short-range attractive forces that occur between all atoms and molecules. In this compound, the extensive surface area of the long stearate tail allows for numerous van der Waals contacts. The packing of these alkyl chains in the solid state is optimized to maximize these interactions, contributing substantially to the lattice energy of the crystal. thieme-connect.de

Hydrophobic Interactions: In aqueous or polar environments, the nonpolar alkyl chains of the stearate and the cyclohexyl groups are driven to aggregate. This "hydrophobic effect" is primarily an entropic phenomenon that minimizes the disruption of the hydrogen-bonding network of the solvent. nih.gov This interaction is fundamental to the compound's surfactant-like properties, leading to the formation of micelles or other aggregates in solution. acs.org

Conformational Analysis and Effects of Molecular Straining

Cyclohexylammonium Cation: The cyclohexane (B81311) ring is not planar and preferentially adopts a strain-free "chair" conformation. nobelprize.org In this conformation, the substituents can occupy one of two positions: axial (parallel to the principal axis of the ring) or equatorial (in the approximate plane of the ring). To minimize steric hindrance, specifically unfavorable 1,3-diaxial interactions, the bulky -NH₃⁺ group will predominantly occupy the more stable equatorial position. sapub.orgnobelprize.org

Stearate Anion: The long C₁₇H₃₅ alkyl chain is highly flexible due to free rotation around the C-C single bonds. In the solid state, it typically adopts a linear, all-trans (zigzag) conformation to allow for efficient packing and maximization of van der Waals forces. kinampark.com

| Molecular Component | Preferred Conformation | Reason for Preference | Source |

|---|---|---|---|

| Cyclohexylammonium Cation | Chair conformation with -NH₃⁺ in equatorial position | Minimization of angle strain and torsional strain; avoids 1,3-diaxial steric interactions. | sapub.orgnobelprize.org |

| Stearate Anion Chain | All-trans (zigzag) conformation | Maximizes van der Waals forces through efficient chain packing in the solid state. | kinampark.com |

Advanced Characterization Techniques for Solid State and Bulk Properties

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of cyclohexylammonium stearate (B1226849), confirming its formation, and analyzing its vibrational and electronic properties.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. The formation of cyclohexylammonium stearate from cyclohexylamine (B46788) and stearic acid results in distinct spectral changes that serve as definitive proof of salt formation.

In stearic acid, the carboxylic acid group (-COOH) exhibits a characteristic C=O stretching vibration typically around 1700 cm⁻¹. Upon deprotonation to form the stearate anion (CH₃(CH₂)₁₆COO⁻), this band is replaced by two new bands: an asymmetric stretching vibration (νₐ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)) of the carboxylate group, which appear in the regions of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

Simultaneously, the protonation of the primary amine group (-NH₂) of cyclohexylamine to form the cyclohexylammonium cation (-NH₃⁺) introduces new vibrational modes. The N-H stretching vibrations of the -NH₃⁺ group are expected to appear as a broad band in the 2800-3200 cm⁻¹ region, overlapping with the C-H stretching vibrations. Additionally, the ammonium (B1175870) group's asymmetric and symmetric bending (scissoring) modes typically occur near 1600 cm⁻¹ and 1500 cm⁻¹, respectively.

The combined IR and Raman spectra of this compound would therefore be expected to show the disappearance of the stearic acid C=O stretch and the appearance of the carboxylate and ammonium ion characteristic bands, confirming the acid-base reaction and ionic bond formation. The long alkyl chain of the stearate component would dominate both spectra with strong C-H stretching bands between 2850 and 2960 cm⁻¹ and various CH₂ bending and rocking modes at lower wavenumbers. mdpi.com

Table 1: Expected Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Component |

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | Cyclohexylammonium |

| C-H Stretch (Alkyl & Cyclohexyl) | 2960 - 2850 | Stearate & Cyclohexylammonium |

| C=O Asymmetric Stretch (Carboxylate) | 1650 - 1540 | Stearate |

| N-H Bend (Ammonium) | ~1600 & ~1500 | Cyclohexylammonium |

| C=O Symmetric Stretch (Carboxylate) | 1450 - 1400 | Stearate |

| CH₂ Scissoring/Bending | ~1470 & ~1460 | Stearate & Cyclohexylammonium |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. semanticscholar.orgbbhegdecollege.comjchps.com For this compound, ¹H and ¹³C NMR would confirm the structure of the two constituent ions and provide evidence of their ionic interaction.

¹H NMR: The proton spectrum would display characteristic signals for both the cyclohexylammonium and stearate moieties.

Stearate Chain: A triplet corresponding to the terminal methyl group (-CH₃) would appear at approximately 0.88 ppm. A large, complex multiplet between approximately 1.25 and 1.63 ppm would represent the numerous methylene (B1212753) groups (-CH₂-) of the long alkyl chain. The methylene group alpha to the carboxylate group (-CH₂COO⁻) would be shifted downfield to around 2.2-2.3 ppm.

Cyclohexylammonium Cation: The protons on the cyclohexyl ring would appear as a series of broad multiplets, typically between 1.1 and 3.1 ppm. The proton on the carbon atom bonded to the nitrogen (CH-NH₃⁺) would be the most downfield of the ring protons. The ammonium protons (-NH₃⁺) would likely appear as a broad singlet, with a chemical shift highly dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum provides complementary information.

Stearate Chain: The carboxylate carbon (-COO⁻) would be observed significantly downfield, typically in the range of 178-182 ppm. The alkyl chain carbons would produce a series of signals between approximately 14 and 34 ppm. nih.gov

Cyclohexylammonium Cation: The carbons of the cyclohexyl ring would resonate in the aliphatic region, generally between 24 and 52 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to assign all proton and carbon signals definitively and confirm the connectivity within each ion. The absence of covalent bonding between the two components would be evident from the lack of through-bond correlations (e.g., in an HMBC experiment) between the stearate and cyclohexylammonium moieties.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For an ionic species like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate.

In ESI-MS, the compound would be expected to dissociate into its constituent ions. In positive ion mode, the spectrum would show a peak corresponding to the cyclohexylammonium cation [C₆H₁₁NH₃]⁺, with a mass-to-charge ratio (m/z) of 100.1. In negative ion mode, the stearate anion [CH₃(CH₂)₁₆COO]⁻ would be detected at an m/z of 283.3. researchgate.net The presence of these two distinct ions in their respective polarity modes, with no single peak corresponding to the combined molecular weight, confirms the salt nature of the compound.

Tandem mass spectrometry (MS/MS) could be used to further confirm the identity of each ion. Fragmentation of the stearate anion would typically involve losses of CO₂ and successive cleavages along the alkyl chain. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Ionization Mode | Expected m/z |

| Cyclohexylammonium Cation | [C₆H₁₁NH₃]⁺ | Positive | 100.1 |

| Stearate Anion | [C₁₈H₃₅O₂]⁻ | Negative | 283.3 |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the solid-state properties of this compound, including its melting point, phase transitions, and thermal stability. nih.govnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are key indicators of the material's purity and crystalline order. Other metallic stearates, such as magnesium and calcium stearate, often exhibit complex thermal behavior with multiple endothermic events prior to melting, which can be related to the loss of bound water or transitions between different crystalline or mesophasic forms. montclair.eduresearchgate.net While this compound is anhydrous, it could potentially exhibit polymorphism, where different crystalline forms would have distinct melting points and enthalpies of fusion, detectable by DSC. A typical analysis would involve heating the sample, cooling it to observe crystallization, and reheating to investigate changes in thermal behavior induced by the thermal history.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. netzsch.comlabwrench.com When coupled with a technique like Fourier Transform Infrared Spectroscopy (TGA-FTIR), the gaseous products evolved during decomposition can be identified in real-time. nih.govbu.edu

The thermal decomposition of this compound is expected to occur in distinct stages. As an amine salt, it is likely to decompose via the dissociation of the ionic bond at elevated temperatures. google.comresearchgate.net The initial mass loss would likely correspond to the volatilization of cyclohexylamine, as it is the more volatile component. This would be followed at a higher temperature by the decomposition and volatilization of the resulting stearic acid. researchgate.netrevmaterialeplastice.ro

A TGA-FTIR analysis would provide clear evidence for this mechanism.

First Decomposition Step: The TGA curve would show a significant mass loss. The corresponding FTIR spectra of the evolved gas would show the characteristic peaks of cyclohexylamine (N-H and C-N stretching, N-H bending).

Second Decomposition Step: A subsequent mass loss at a higher temperature would be observed. The evolved gas analysis would detect products from stearic acid decomposition, primarily carbon dioxide, water, and various hydrocarbon fragments.

This combined analysis provides a detailed understanding of the compound's thermal degradation pathway and its upper-temperature limit for stability. uky.edu

Advanced Calorimetric Studies of Enthalpic Changes

Advanced calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are essential for investigating the enthalpic changes associated with phase transitions in this compound. nd.edu DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of transition temperatures and the enthalpy (ΔH) of these transitions. nih.gov

For a long-chain ionic compound like this compound, the DSC thermogram typically reveals several key thermal events. Upon heating, a solid-solid transition from a crystalline phase to a more disordered liquid crystalline (mesophase) state may be observed at a temperature (T₁) with a corresponding enthalpy change (ΔH₁). As a salt composed of a flexible cation and a long-chain carboxylate anion, it is expected to exhibit thermotropic liquid crystalline behavior. mdpi.com Further heating leads to the clearing point (T₂), where the liquid crystalline phase transitions into an isotropic liquid, with an associated enthalpy of clearing (ΔH₂). nih.gov

These transitions are indicative of the energy required to overcome the intermolecular forces, including ionic interactions, hydrogen bonding, and van der Waals forces, that maintain the ordered structure. The magnitude of the enthalpy change provides quantitative information about the energetic stability of the different phases. For instance, a higher enthalpy of fusion or clearing suggests stronger intermolecular interactions in the more ordered phase.

The thermal behavior can be influenced by the purity of the sample and its thermal history. acs.org Repeated heating and cooling cycles in DSC can be used to study the reversibility of these phase transitions and to identify phenomena such as supercooling or the formation of metastable polymorphs. nih.gov

Below is a representative table of thermal transitions that could be expected for this compound, based on data from similar long-chain alkylammonium and stearate salts. google.comresearchgate.net

| Thermal Transition | Transition Temperature (T) | Enthalpy Change (ΔH) |

|---|---|---|

| Solid-to-Liquid Crystal (Melting) | ~110-130 °C | Variable (e.g., 40-60 kJ/mol) |

| Liquid Crystal-to-Isotropic Liquid (Clearing) | ~140-160 °C | Variable (e.g., 5-15 kJ/mol) |

| Decomposition Onset | >200 °C | N/A |

Diffraction and Scattering Methods

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystal structure of materials. It provides information on the atomic and molecular arrangement, crystallinity, and the presence of different polymorphic forms. researchgate.net For this compound, XRD is crucial for identifying its crystalline nature and characterizing its packing arrangement in the solid state.

In an XRD experiment, a beam of X-rays is directed at the sample, and the scattered intensity is measured as a function of the scattering angle (2θ). Crystalline materials produce a characteristic diffraction pattern of sharp peaks, where the peak positions are determined by the unit cell dimensions according to Bragg's Law. Amorphous materials, lacking long-range order, produce only broad, diffuse halos.

The existence of polymorphism, where a compound can exist in multiple crystal structures, is common in long-chain molecules like stearates. Each polymorph of this compound would have a unique crystal lattice and, consequently, a distinct XRD pattern. These differences arise from variations in molecular conformation and intermolecular packing, which can affect the material's physical properties. By comparing the experimental diffraction pattern to known patterns or by solving the crystal structure from the data, the specific polymorphic form can be identified. researchgate.net

The following table presents hypothetical crystallographic data for a possible polymorphic form of this compound, based on known structures of similar long-chain alkylammonium salts and stearic acid. researchgate.net

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.5 |

| b (Å) | ~5.0 |

| c (Å) | ~55.0 |

| β (°) | ~125 |

| Volume (ų) | ~2150 |

Small-Angle X-ray Scattering (SAXS) is a technique that probes structural features on the nanometer to micrometer scale, making it ideal for characterizing the supramolecular assemblies formed by amphiphilic molecules like this compound. mdpi.com Due to the segregation of the polar cyclohexylammonium headgroups and the nonpolar stearate tails, this compound is expected to self-assemble into ordered liquid crystalline structures, most commonly a lamellar (smectic) phase. nih.govacs.org

In a lamellar phase, the molecules are arranged in bilayers, with the nonpolar alkyl chains forming an inner core and the polar headgroups facing outwards, separated by layers of counter-ions. acs.org SAXS measurements on such a system would produce a scattering pattern with one or more sharp, equidistant peaks known as quasi-Bragg peaks. The positions of these peaks (q) are related to the repeating distance of the lamellar layers, or d-spacing, by the formula d = 2π/q. acs.org

The d-spacing value provides a direct measure of the thickness of the bilayer and the inter-layer region. For this compound, this value would be influenced by the length of the fully extended stearate chain and the size of the cyclohexylammonium headgroup. Temperature-dependent SAXS studies can also be used to monitor changes in the supramolecular structure during phase transitions. nih.gov

A representative SAXS data table for a lamellar phase of a long-chain ionic liquid is provided below.

| Scattering Peak | Peak Position (q) (Å⁻¹) | d-spacing (Å) | Interpretation |

|---|---|---|---|

| Primary (100) | ~0.16 | ~39.3 | Fundamental lamellar repeat distance |

| Second-order (200) | ~0.32 | ~19.6 | Confirms lamellar ordering |

Microscopic and Imaging Techniques for Morphology and Microstructure

Polarized Light Microscopy (PLM) is an indispensable tool for visualizing the morphology and identifying the anisotropic nature of crystalline and liquid crystalline materials. nasa.gov Anisotropic materials, like the ordered phases of this compound, have optical properties that vary with the direction of light propagation, causing them to be birefringent. mdpi.com

When a birefringent sample is placed between two crossed polarizers in a microscope, it rotates the plane of polarized light, resulting in the appearance of bright, often colorful, textures against a dark background. mdpi.comresearchgate.net The specific texture observed is characteristic of the molecular arrangement within the material. Solid crystalline phases may show well-defined crystal habits, while liquid crystalline phases exhibit fluid, yet structured, textures. mdpi.com

For the expected smectic (lamellar) liquid crystal phase of this compound, characteristic optical textures such as "focal conic" and "fan" domains would be observed upon cooling from the isotropic liquid state. researchgate.netresearchgate.net These textures arise from the defects and the specific alignment of the molecular layers. The use of a hot stage with the PLM allows for the direct observation of phase transitions as a function of temperature, correlating directly with data obtained from DSC. nih.gov

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging of the morphology and microstructure of materials at the nanoscale. nih.gov These methods are well-suited for visualizing the particulate nature of solid this compound and the fine details of its self-assembled structures.

SEM provides information about the surface topography and morphology of the bulk material. It can reveal the size, shape, and aggregation of crystalline particles. For example, SEM images could show whether the solid material consists of platelets, needles, or other morphologies.

TEM offers higher resolution and provides information about the internal structure. rsc.org To visualize the self-assembled structures of this compound, a dilute solution of the compound could be cast onto a TEM grid. After evaporation of the solvent, the residual structures can be imaged. This might reveal nanoscale aggregates such as ribbons, fibers, or fragments of the lamellar phase. nih.gov Cryo-TEM, where the sample is flash-frozen in its solution state, can also be used to observe the aggregates in a near-native environment, preventing artifacts that may arise from drying. rsc.org These imaging techniques provide direct visual evidence of the supramolecular structures inferred from scattering data.

Self Assembly Mechanisms and Supramolecular Architectures

Fundamental Principles of Cyclohexylammonium Stearate (B1226849) Self-Assembly

The spontaneous organization of cyclohexylammonium stearate molecules into ordered aggregates is primarily dictated by its amphiphilic character and the surrounding medium.

This compound is an amphiphilic molecule, meaning it contains both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. The cyclohexylammonium cation and the carboxylate group of the stearate form the hydrophilic head, while the long hydrocarbon chain of the stearate acts as the hydrophobic tail.

In an aqueous environment, the hydrophobic tails avoid contact with water molecules. This tendency, known as the hydrophobic effect, is a primary driving force for self-assembly. rsc.orgpku.edu.cn To minimize the unfavorable interactions between the hydrophobic tails and water, the this compound molecules aggregate. In these aggregates, the hydrophobic tails are sequestered in the interior, shielded from the water, while the hydrophilic heads remain on the exterior, interacting with the aqueous phase. mdpi.com This arrangement minimizes the disruption of the hydrogen-bonding network of water, leading to a more thermodynamically stable state. mdpi.com

The specific shape and size of the self-assembled aggregates are largely determined by the molecular packing parameter (P). pku.edu.cn This dimensionless value is calculated as:

P = v / (a * l)

Where:

v is the volume of the hydrophobic tail.

a is the effective area of the hydrophilic head group at the aggregate-water interface.

l is the length of the hydrophobic tail. researchgate.net

The geometry of the resulting aggregate can be predicted based on the value of P:

| Packing Parameter (P) | Aggregate Morphology |

| P < 1/3 | Spherical micelles |

| 1/3 < P < 1/2 | Cylindrical or rod-like micelles |

| 1/2 < P < 1 | Vesicles or bilayers |

| P > 1 | Inverted structures (in non-polar media) |

Table 1. Relationship between Molecular Packing Parameter and Aggregate Morphology. pku.edu.cnstevenabbott.co.uk

For this compound, the bulky nature of the cyclohexylammonium cation influences the head group area ('a'), while the long stearate chain defines the tail volume ('v') and length ('l'). Changes in solution conditions, such as pH, ionic strength, or temperature, can alter the effective head group area by influencing the degree of ionization and intermolecular repulsion, thereby modifying the packing parameter and potentially leading to transitions between different aggregate morphologies. pku.edu.cn

Formation of Self-Assembled Structures in Solution

In solution, this compound can form a variety of organized structures, from simple micelles to more complex vesicles, depending on its concentration and the surrounding environment.

At low concentrations in an aqueous solution, this compound exists as individual molecules (monomers). As the concentration increases, a point is reached where the surface of the liquid becomes saturated with surfactant molecules, and they begin to aggregate in the bulk of the solution to form micelles. This concentration is known as the Critical Micelle Concentration (CMC). alfa-chemistry.combiolinscientific.com Above the CMC, the addition of more surfactant primarily leads to the formation of more micelles rather than increasing the monomer concentration. biolinscientific.com

The CMC is a crucial characteristic of a surfactant, indicating its efficiency in forming micelles and altering surface properties. alfa-chemistry.com The determination of the CMC can be accomplished through various experimental techniques that detect the abrupt change in a physical property of the solution at the point of micelle formation. researchgate.net Common methods include:

Surface Tensiometry: Measuring the surface tension of the solution as a function of surfactant concentration. The surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. biolinscientific.comresearchgate.net

Conductometry: Monitoring the electrical conductivity of the solution. For ionic surfactants like this compound, the conductivity changes at the CMC due to the different mobility of the micelles compared to the individual ions. researchgate.netnepjol.info

Spectroscopy (e.g., using a dye): The solubilization of a hydrophobic dye within the micellar core can be detected by a change in its spectroscopic properties, signaling the formation of micelles. researchgate.net

For comparison, the CMC of the related compound sodium stearate in distilled water at 298.15 K has been determined to be 0.00095 mol/L. researchgate.netnepjol.info

Under certain conditions, such as changes in the packing parameter, this compound can form more complex structures than simple micelles. pku.edu.cn Vesicles are hollow, spherical structures composed of a lipid bilayer enclosing an aqueous core. The formation of vesicles is favored when the molecular packing parameter is between 1/2 and 1. pku.edu.cn The mechanism of vesicle formation can vary, sometimes involving the transformation from micellar aggregates or the swelling and sealing of bilayer fragments. rsc.orgnih.govrsc.org

The self-assembly of this compound can also lead to other nanostructured aggregates. Depending on factors like concentration, temperature, and the presence of other molecules, structures such as nanodiscs or other complex morphologies may form. nih.gov The synthesis of zinc oxide nanoparticles, for instance, has been achieved using cyclohexylamine (B46788), indicating the potential for these types of molecules to direct the formation of nanostructures. researchgate.net

Catanionic surfactant systems are formed by mixing a cationic surfactant with an anionic surfactant. nih.gov this compound itself is a salt of a cationic amine and an anionic fatty acid. The interaction between the oppositely charged head groups is a key factor in the self-assembly of these systems. researchgate.net

By mixing this compound or its constituent ions with other surfactants, a wide array of self-assembled structures can be created. For example, mixtures of fatty acids (like stearic acid) with cationic surfactants can form micelles, vesicles, and nanodiscs. researchgate.net The molar ratio of the cationic to the anionic component is a critical parameter that dictates the resulting morphology. researchgate.net These catanionic mixtures often exhibit synergistic behavior, leading to the formation of very stable aggregates due to the strong electrostatic attraction between the head groups, which can reduce the effective head group area and thus alter the packing parameter. nih.govresearchgate.net

Interfacial Phenomena and Surface Activity

This compound, as a surfactant, exhibits significant activity at interfaces, such as those between oil and water or air and water. This activity is fundamental to its function in various applications, including emulsification and nanoparticle synthesis.

Adsorption at Fluid Interfaces (Oil-Water, Air-Water)

The amphiphilic nature of this compound drives its adsorption to fluid interfaces. cmu.edu The hydrophobic stearate tail seeks to minimize its contact with water, orienting itself towards the non-aqueous phase (oil or air), while the hydrophilic cyclohexylammonium headgroup remains in the aqueous phase. This spontaneous arrangement leads to the formation of a monomolecular layer, or monolayer, at the interface. mdpi.com

At the air-water interface, these molecules arrange themselves to reduce the surface tension of the water. Similarly, at the oil-water interface, they position themselves to lower the interfacial tension between the two immiscible liquids. cmu.edu The efficiency of packing of these surfactant molecules at the oil/water interface is often greater than at the air/water interface. cmu.edu This is because the hydrophobic tails are more effectively solubilized in the oil phase, anchoring the molecules more strongly at the interface. cmu.edu

Interfacial Rheology and Film Formation Dynamics

Interfacial rheology investigates the mechanical properties of the surfactant film at the interface, including its elasticity and viscosity. researchgate.netsrce.hr These properties are crucial for the stability of emulsions and foams. srce.hr A stable interfacial film can resist deformation and prevent the coalescence of droplets or bubbles. srce.hr

The formation of the interfacial film is a dynamic process. Initially, surfactant molecules from the bulk solution diffuse to the interface and adsorb. Over time, the film can undergo rearrangements to achieve a more stable, ordered state. The dynamics of this process can be studied using techniques like oscillating drop or bubble tensiometry. researchgate.net

The viscoelasticity of the interfacial film is often described by the dilational modulus, which relates the change in interfacial tension to the change in interfacial area. nih.gov For many surfactant systems, the dilational modulus increases with the frequency of oscillation. nih.gov The formation of a viscoelastic layer at the interface by compounds like this compound is key to preventing drainage and coalescence in dispersed systems. frontiersin.org

Thermotropic and Lyotropic Liquid Crystalline Phases

This compound has the potential to form liquid crystalline phases, which are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. libretexts.org These phases are characterized by long-range orientational order of the molecules, but limited or no long-range positional order. ucm.es

Thermotropic liquid crystals are formed by heating the solid material. ucm.es As the temperature increases, the crystal lattice breaks down, but the molecules retain some degree of ordered arrangement. For amphiphilic molecules like this compound, this can lead to the formation of layered structures, known as smectic phases, where the molecules are arranged in sheets. libretexts.org The hydrophobic stearate tails would align with each other, while the hydrophilic cyclohexylammonium heads would form distinct layers.

Lyotropic liquid crystals are formed by dissolving the compound in a suitable solvent, typically water. cbpbu.ac.in At certain concentrations, the amphiphilic molecules will self-assemble into ordered structures such as micelles, hexagonal phases, or lamellar phases. The specific phase formed depends on factors like concentration, temperature, and the presence of other solutes.

While specific studies on the liquid crystalline behavior of pure this compound are not detailed in the provided search results, the general behavior of long-chain fatty acid salts suggests its potential to form such phases. The bulky cyclohexylammonium cation would influence the packing of the molecules and the resulting phase behavior.

Anion Stabilization and Its Influence on Self-Assembly

The cyclohexylammonium cation plays a crucial role in stabilizing the stearate anion, which in turn influences the self-assembly process. The interaction between the positively charged ammonium (B1175870) group and the negatively charged carboxylate group of the stearate is a primary driving force for the formation of the initial ion pair. researchgate.net

The ability of the cyclohexylammonium cation to form hydrogen bonds with the stearate anion can also contribute to the stability of the self-assembled structures. These hydrogen bonds, along with van der Waals interactions between the long hydrocarbon tails of the stearate anions, help to create ordered supramolecular architectures. aston.ac.uk The balance between the stabilizing effect of the cation on the anion and the tendency of the hydrophobic tails to aggregate governs the final morphology of the self-assembled structures, whether they be micelles, vesicles, or liquid crystalline phases.

Polymorphism and Solid State Transformations

Identification and Characterization of Polymorphic Forms of Cyclohexylammonium Stearate (B1226849)

Cyclohexylammonium stearate is known to exhibit at least three polymorphic forms. The identification and characterization of these distinct crystalline structures are foundational to understanding and controlling their behavior. A variety of analytical techniques are employed for this purpose, each providing unique insights into the solid-state properties of the polymorphs.

Commonly used methods for polymorphic characterization include:

Powder X-ray Diffraction (PXRD): This technique is a cornerstone in polymorph identification, as each crystalline form produces a unique diffraction pattern. nih.gov Differences in the peak positions and intensities in the diffractograms of different samples can confirm the presence of distinct polymorphs. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a material, such as melting point and enthalpy of fusion. researchgate.netulisboa.pt Different polymorphs will typically have different melting points and may exhibit solid-state transitions at specific temperatures, which appear as endothermic or exothermic events in the DSC thermogram. nih.govpsi.ch

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can differentiate polymorphs by detecting variations in the vibrational modes of the molecules within the crystal lattice. nih.gov Changes in hydrogen bonding and molecular conformation between polymorphs lead to shifts in the characteristic absorption bands.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal morphology. nih.gov Different polymorphs often exhibit distinct crystal habits (e.g., needles, plates, prisms), which can be visually identified using SEM. nih.gov

One of the known polymorphs, designated as Form I, is considered the thermodynamically stable form. The other forms are metastable, meaning they are kinetically trapped in a higher energy state but may convert to the more stable form over time or under specific conditions. mt.com Recrystallization from ethanol (B145695) at a controlled temperature of 4°C has been identified as a method to specifically obtain the stable Form I.

Table 1: Analytical Techniques for Polymorph Characterization

| Analytical Technique | Information Provided | Application to this compound |

| Powder X-ray Diffraction (PXRD) | Unique diffraction pattern for each crystal structure. nih.gov | Differentiates between the known polymorphic forms by their distinct peak positions and intensities. |

| Differential Scanning Calorimetry (DSC) | Melting point, transition temperatures, and enthalpies. researchgate.netulisboa.pt | Identifies polymorphs by their unique melting points and detects solid-state phase transformations. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Vibrational modes of molecules, indicating differences in bonding and conformation. nih.gov | Distinguishes polymorphs based on variations in their infrared spectra, particularly in regions associated with N-H and C=O stretching. |

| Scanning Electron Microscopy (SEM) | Crystal morphology and habit. nih.gov | Visualizes the different crystal shapes of the polymorphs. |

Mechanisms of Polymorphic Transformations

The conversion from one polymorphic form to another can occur through various mechanisms, which are influenced by factors such as the solvent environment and external stimuli like temperature and pressure.

Solvent-Mediated Phase Transformations

Solvent-mediated phase transformations are a common phenomenon where a less stable polymorph converts to a more stable form in the presence of a solvent. nih.govumich.edu This process involves the dissolution of the metastable form, followed by the nucleation and growth of the more stable polymorph from the resulting supersaturated solution. umich.edunih.gov

The kinetics of this transformation are influenced by several factors:

Solvent Choice: The polarity of the solvent can significantly impact the solubility of the different polymorphs and the rate of transformation. rsc.org Polar solvents may facilitate the dissolution of the metastable form, accelerating the conversion.

Temperature: Temperature affects the solubility of both polymorphs and the kinetics of nucleation and growth. rsc.org

Additives: The presence of additives can either inhibit or promote the transformation by affecting the nucleation and growth rates of the stable form. researchgate.net

For this compound, the choice of solvent during crystallization is a critical factor in determining the polymorphic outcome. The use of specific solvents under controlled temperature conditions can be leveraged to selectively crystallize a desired polymorph.

Solid-State Phase Transitions Induced by External Stimuli (e.g., Temperature, Pressure, Mechanical Forces)

Polymorphic transformations can also occur in the solid state, without the involvement of a solvent. These transitions are typically induced by external stimuli that provide the energy needed to overcome the kinetic barrier for rearrangement of the crystal lattice. mdpi.com

Temperature: Heating a metastable polymorph can provide sufficient thermal energy to induce a transition to a more stable form. nih.gov This is often observed as an exothermic event in a DSC thermogram preceding the melting endotherm. psi.ch The transition temperature is a key characteristic of a polymorphic system. uni-frankfurt.de

Pressure: Applying pressure can favor the formation of a denser polymorphic form. mdpi.comresearchgate.net The change in volume associated with the phase transition plays a crucial role in the effect of pressure. researchgate.net High-pressure studies can provide insights into the stability relationships between polymorphs and lead to the discovery of new, high-pressure forms. mdpi.comnih.gov

Mechanical Forces: Grinding or milling can induce polymorphic transformations by providing mechanical energy to the crystal lattice. google.com This can sometimes lead to the formation of a less stable, or even amorphous, form.

Nucleation and Growth Kinetics in Polymorphic Conversions

The kinetics of these processes are complex and can be influenced by a variety of factors, including:

Supersaturation: In solvent-mediated transformations, the degree of supersaturation with respect to the stable polymorph is a primary driving force for both nucleation and growth. chemrxiv.org

Temperature: Temperature affects the rates of both nucleation and growth, often in a non-linear fashion. nih.gov

Presence of Seed Crystals: The addition of seed crystals of the desired polymorph can bypass the often-slow nucleation step and accelerate the transformation. umich.edu

Impurities and Additives: These can influence nucleation and growth kinetics by adsorbing onto crystal surfaces and either inhibiting or promoting growth. researchgate.net

Understanding and controlling these kinetic factors is essential for ensuring the consistent production of the desired polymorph. nih.gov

Influence of Hydrogen Bonding and Molecular Orientation on Polymorphism

The specific arrangement of molecules within a crystal lattice, which defines the polymorph, is largely determined by intermolecular interactions, with hydrogen bonding playing a particularly significant role. mdpi.comnih.gov In this compound, the hydrogen bonds between the cyclohexylammonium cation and the stearate anion are crucial in dictating the crystal packing.

Strategies for Control and Prediction of Polymorphic Outcomes in Crystallization Processes

The ability to control and predict which polymorph will crystallize is of paramount importance in many industrial applications. rsc.orgmit.edu Several strategies can be employed to influence the polymorphic outcome.

Solvent Selection: As previously discussed, the choice of solvent is a powerful tool for controlling polymorphism. rsc.org By systematically screening different solvents and solvent mixtures, it is often possible to identify conditions that favor the crystallization of a specific form.

Control of Supersaturation: The level of supersaturation can influence which polymorph nucleates. rsc.org Controlling the rate of cooling, solvent evaporation, or addition of an anti-solvent can be used to manipulate the supersaturation profile and target a desired polymorph.

Temperature Control: Crystallization temperature can determine which polymorph is thermodynamically stable and can also affect the kinetics of nucleation and growth. rsc.org Precise temperature control is therefore essential for reproducible polymorphic outcomes.

Use of Additives: Specific additives can be introduced to the crystallization solution to inhibit the growth of undesired polymorphs or to promote the nucleation of the desired form. researchgate.net These additives can act by adsorbing to specific crystal faces or by altering the solution chemistry.

Seeding: Introducing seed crystals of the desired polymorph can be a highly effective method for ensuring its crystallization, as it bypasses the stochastic nature of primary nucleation. umich.edu

Computational methods for crystal structure prediction (CSP) are also emerging as valuable tools for predicting the possible polymorphs of a given molecule and their relative stabilities. arxiv.orgnih.gov By combining computational predictions with experimental screening, a more rational and efficient approach to polymorph control can be developed.

Table 2: Strategies for Polymorphic Control

| Strategy | Mechanism | Application to this compound |

| Solvent Selection | Influences solubility and nucleation/growth kinetics of different polymorphs. rsc.org | Recrystallization from ethanol at 4°C is known to produce the stable Form I. |

| Supersaturation Control | Different polymorphs may have different nucleation thresholds at varying supersaturation levels. rsc.org | Controlling cooling rates or solvent composition during crystallization can favor a specific polymorph. |

| Temperature Control | Affects the thermodynamic stability and kinetic favorability of polymorphs. rsc.org | Precise temperature control during crystallization is crucial for reproducible outcomes. |

| Additives | Can inhibit or promote the nucleation and growth of specific polymorphs. researchgate.net | Could be explored to selectively stabilize one of the metastable forms. |

| Seeding | Bypasses primary nucleation and directs crystallization to the desired form. umich.edu | Seeding with Form I crystals would ensure its production. |

| Computational Prediction (CSP) | Predicts possible crystal structures and their relative stabilities. arxiv.orgnih.gov | Can guide experimental screening for new polymorphs and help understand stability relationships. |

Degradation Pathways and Stability Studies

Thermal Degradation Mechanisms of Cyclohexylammonium Stearate (B1226849)

The thermal decomposition of cyclohexylammonium stearate is a multi-stage process that begins with the dissociation of the salt into its constituent acid and base, cyclohexylamine (B46788) and stearic acid. This initial breakdown is followed by the independent degradation of these components at higher temperatures. Thermal decomposition can lead to the release of irritating gases and vapors, including toxic oxides of nitrogen (NOx) upon complete combustion fishersci.benih.gov.

The degradation of the stearic acid component commences at approximately 185-232°C, with significant weight loss occurring between 190°C and 306°C researchgate.netresearchgate.net. The decomposition of stearic acid proceeds through the breaking of its molecular chains into smaller radicals researchgate.net. In studies on PVC compositions, stearic acid was found to degrade completely in a single step with a minor exothermic effect, ultimately forming carbon dioxide and water tandfonline.com.

Cyclohexylamine also undergoes thermal decomposition, which can be influenced by catalytic surfaces. For instance, thermal desorption-degradation over clay catalysts shows the formation of products like cyclohexene, methylcyclopentene, and aniline, indicating complex decomposition pathways rsc.org. Studies on various amines used in industrial settings show that thermal decomposition of cyclohexylamine leads to the formation of organic acid anions, primarily acetate (B1210297) and formate, as well as ammonia (B1221849) and other amines acs.org.

| Component | Initial Decomposition Temp. (°C) | Key Degradation Products | Reference |

| Stearic Acid | 185 - 232 | Smaller hydrocarbon radicals, CO2, H2O | researchgate.netresearchgate.nettandfonline.com |

| Cyclohexylamine | >170 (catalyst dependent) | Cyclohexene, Aniline, NH3, Organic acids | rsc.orgacs.orgresearchgate.net |

| This compound | <200 (expected) | Cyclohexylamine, Stearic Acid | N/A |

Note: The decomposition temperature for this compound is an expected value based on the stability of similar salts, with initial dissociation preceding the degradation of its components.

Oxidative Stability and Identification of Degradation Products

The oxidative degradation of this compound involves the oxidation of both the cyclohexylamine and stearate moieties. The primary pathway for the amine involves its conversion to cyclohexanone (B45756) and related compounds.

The oxidation of cyclohexylamine can be achieved using molecular oxygen over various catalysts, leading to the formation of cyclohexanone and cyclohexanone oxime researchgate.netresearchgate.net. Studies have demonstrated that under mild conditions, cyclohexylamine can be oxidized with high conversion rates ciac.jl.cnacs.org. The reaction mechanism involves the formation of oxygen species on a catalyst surface which then oxidize the amine researchgate.net. In some pathways, the initially formed cyclohexanone can react with remaining cyclohexylamine to form an intermediate Schiff base (N-cyclohexylidenecyclohexylamine) researchgate.net.

The stearate chain, being a long-chain saturated fatty acid, can also undergo oxidation, though this process is generally less facile than the oxidation of the amine group. The identification of these degradation products is typically carried out using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Key Oxidative Degradation Products:

Cyclohexanone

Cyclohexanone oxime

N-cyclohexylidenecyclohexylamine (Schiff base intermediate)

Hydrolytic Stability and Degradation Processes

As a salt formed from a weak base (cyclohexylamine, pKa ≈ 10.6) and a weak acid (stearic acid, pKa ≈ 4.75), this compound dissociates when dissolved in water nih.govnih.gov. This process establishes an equilibrium between the salt and its constituent ions: the cyclohexylammonium cation (C₆H₁₁NH₃⁺) and the stearate anion (CH₃(CH₂)₁₆COO⁻).

Biodegradation Pathways and Environmental Fate

The environmental fate of this compound is determined by the biodegradation of its dissociated components, cyclohexylamine and stearic acid. Both components are known to be biodegradable by microorganisms in soil and water nih.govtldvietnam.com.

Stearic Acid Biodegradation: Stearic acid is considered readily biodegradable tldvietnam.compishrochem.com. The primary pathway for its degradation is β-oxidation, a common metabolic process for fatty acids microbenotes.commdpi.com. In this multi-step process, the fatty acid chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA, which then enters central metabolic pathways like the citric acid cycle microbenotes.com. This process is carried out by a wide variety of bacteria and fungi in both soil and aquatic environments researchgate.netclemson.edu. The ultimate breakdown products are carbon dioxide and water asiapalm.com.

Cyclohexylamine Biodegradation: Cyclohexylamine is also susceptible to microbial degradation. Several bacterial strains, including species of Brevibacterium, Pseudomonas, and Acinetobacter, have been isolated that can utilize cyclohexylamine as a sole source of carbon and nitrogen nih.govresearchgate.netnih.gov. The most common biodegradation pathway proceeds as follows nih.goviwaponline.complos.org:

Oxidative Deamination: Cyclohexylamine is first oxidized by a cyclohexylamine oxidase (CHAO) to form cyclohexanone and release ammonia nih.govplos.org.

Ring Cleavage: The resulting cyclohexanone is then acted upon by a cyclohexanone monooxygenase (CHMO), a Baeyer-Villiger monooxygenase, which inserts an oxygen atom into the ring to form ε-caprolactone (a 6-hexanolactone) nih.gov.

Hydrolysis and Further Oxidation: The lactone ring is hydrolyzed by a lactone hydrolase to 6-hydroxyhexanoate. This is further oxidized to adipate, which can then enter central metabolism nih.goviwaponline.com.

The environmental persistence of this compound is therefore expected to be low, as both of its components can be mineralized by common microorganisms nih.govtldvietnam.comasiapalm.com. However, the rate of degradation can be influenced by environmental factors such as temperature, pH, and the presence of adapted microbial communities iwaponline.com.

Computational Chemistry and Molecular Modeling Studies

Theoretical Approaches to Cyclohexylammonium Stearate (B1226849) Systems

A variety of computational techniques can be applied to model cyclohexylammonium stearate, each offering a different level of theory and providing specific types of information. The choice of method depends on the properties of interest and the desired balance between accuracy and computational cost. mdpi.comspringer.com

Quantum mechanical calculations, which solve the Schrödinger wave equation, are used to investigate the electronic structure of molecules. nih.gov Density Functional Theory (DFT) is a widely used QM method that calculates the electron density to determine ground-state properties like molecular structure, total energy, and electronic properties with a good balance of accuracy and efficiency. mdpi.comunige.ch

For this compound, DFT can be employed to:

Optimize the molecular geometry of the cyclohexylammonium cation and the stearate anion, providing precise bond lengths and angles.

Calculate electronic properties such as the distribution of atomic charges, which is crucial for understanding electrostatic interactions.

Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key descriptors for predicting chemical reactivity. researchgate.net

Investigate the vibrational frequencies of the molecule, which can be compared with experimental spectroscopic data (e.g., FTIR) to validate the computational model. researchgate.net

DFT has been successfully used to calculate properties for related compounds. For instance, the B3LYP functional with a 6-311G** basis set is a common choice for such calculations. While specific DFT studies on this compound are not extensively published, the methodology is standard for organic salts. peerj.com The primary challenge in DFT is the selection of an appropriate exchange-correlation functional, as its accuracy can vary depending on the system being studied. mdpi.comaps.org

Table 1: Representative DFT-Calculated Parameters for this compound Components

This table presents hypothetical yet representative data that would be obtained from a DFT calculation on the individual ions of this compound, based on principles from computational chemistry literature.

| Parameter | Cyclohexylammonium Cation (C₆H₁₁NH₃⁺) | Stearate Anion (C₁₇H₃₅COO⁻) |

| Optimized Geometry (Selected Bond Lengths) | N-H: ~1.03 Å | C=O: ~1.25 Å |

| C-N: ~1.50 Å | C-O: ~1.28 Å | |

| Mulliken Atomic Charges | N: ~ -0.9 e | O (carbonyl): ~ -0.7 e |

| H (on N): ~ +0.4 e | O (single bond): ~ -0.8 e | |

| HOMO Energy | ~ -8.5 eV | ~ -3.2 eV |

| LUMO Energy | ~ +2.1 eV | ~ +4.5 eV |

| HOMO-LUMO Gap | ~ 10.6 eV | ~ 7.7 eV |

Molecular Dynamics (MD) simulations compute the trajectories of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of their dynamic behavior. mdpi.comnih.gov This technique is particularly well-suited for studying large systems and processes that occur over timescales from picoseconds to microseconds. nih.gov

For this compound, MD simulations can reveal:

Solvation and Diffusion: How individual ions interact with solvent molecules and move within a solution.

Aggregate Formation: The process by which surfactant molecules self-assemble into micelles or other aggregates in a solvent.

Membrane Interactions: As a surfactant, how it interacts with lipid bilayers, a process relevant to its biological applications. nih.gov

Conformational Dynamics: The flexibility of the stearate chain and the cyclohexyl ring, and how their conformations change over time.

MD simulations rely on force fields, which are sets of parameters that define the potential energy of the system. nih.gov Common force fields for organic molecules include CHARMM, AMBER, and OPLS-AA. nih.govarxiv.org The accuracy of an MD simulation is highly dependent on the quality of the force field used.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.govscielo.org.mx Following docking, binding energy calculations can estimate the strength of the interaction.

While this compound is not a typical drug molecule, docking could be used to investigate its interactions with specific biological targets if it were being studied for a particular biological activity, such as its reported antimicrobial properties. For example, it could be docked into the active site of a bacterial enzyme to explore potential mechanisms of inhibition. Binding energy calculations, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), would then quantify the affinity of the compound for the target. google.com

Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

The properties of this compound are heavily influenced by non-covalent interactions, particularly the strong hydrogen bonds between the ammonium (B1175870) group (N-H) of the cation and the carboxylate group (COO⁻) of the anion. Computational modeling is essential for characterizing these interactions.

Hydrogen Bond Analysis: MD simulations can be used to track the formation and breaking of hydrogen bonds over time, providing statistics on their lifetimes, distances, and angles. nih.gov This is critical for understanding the stability of ion pairs and larger aggregates. In the solid state, these hydrogen bonds form extensive networks that define the crystal structure. liverpool.ac.uknih.gov

Symmetry-Adapted Perturbation Theory (SAPT): For a more detailed understanding of the nature of the interaction, high-level QM methods like SAPT can be used. mdpi.com SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion (van der Waals forces). This allows for a precise characterization of what forces hold the ion pair together. For an ionic salt like this compound, electrostatic forces and hydrogen bonding are expected to be the dominant attractive contributions. mdpi.com

Table 2: Illustrative SAPT Energy Decomposition for the Cyclohexylammonium-Stearate Ion Pair

This table provides a hypothetical but realistic breakdown of interaction energies for the ion pair, as would be calculated by SAPT.

| Interaction Energy Component | Estimated Value (kcal/mol) | Description |

| Electrostatics | -110 | Strong attraction between the positive ammonium and negative carboxylate groups. |

| Exchange | +75 | Pauli repulsion from overlapping electron orbitals. |

| Induction | -25 | Stabilization from charge distortion and polarization. |

| Dispersion | -15 | Attraction from correlated electron fluctuations (van der Waals forces). |

| Total Interaction Energy | -75 | The net stabilization energy of the ion pair. |

Simulation of Self-Assembly Processes and Aggregate Morphology Prediction

As an amphiphilic salt, this compound is expected to self-assemble in solution to form aggregates like micelles. Coarse-grained (CG) molecular dynamics and dissipative particle dynamics (DPD) are powerful simulation techniques for studying these large-scale phenomena, which occur on length and time scales inaccessible to fully atomistic simulations. nih.gov

In these methods, groups of atoms (e.g., the cyclohexyl ring, a few methylene (B1212753) units of the stearate tail) are represented as single "beads." nih.gov This simplification allows for the simulation of much larger systems for longer times. Such simulations can predict:

The critical micelle concentration (CMC).

The size and shape (e.g., spherical, cylindrical) of the resulting aggregates.

The arrangement of the cyclohexylammonium and stearate ions within the aggregates.

These simulations can be tuned to match experimental observations, providing a molecular-level picture of the self-assembly process that drives the surfactant behavior of the compound. semanticscholar.orgrsc.org

Prediction of Polymorphic Stability and Transformation Pathways

This compound is known to exhibit at least three polymorphic forms, which are different crystal structures of the same compound. Since polymorphs can have different physical properties, including solubility and stability, predicting and controlling polymorphism is critical. mt.comscispace.com

Computational methods can be used to study the relative stabilities of different polymorphs and the pathways by which they transform into one another:

Lattice Energy Calculations: QM methods, particularly solid-state DFT, can be used to calculate the lattice energies of different potential crystal structures. The structure with the lowest lattice energy is predicted to be the most thermodynamically stable at 0 K. univ-mrs.fr